Vinyl perfluoroheptanoate
Overview
Description
Vinyl perfluoroheptanoate is a fluorinated organic compound with the molecular formula C9H3F13O2. It is characterized by the presence of a vinyl group attached to a perfluorinated heptanoate moiety. This compound is known for its unique chemical properties, including high thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinyl perfluoroheptanoate can be synthesized through the esterification of perfluoroheptanoic acid with vinyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Vinyl perfluoroheptanoate undergoes various chemical reactions, including:
Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization: The vinyl group can undergo polymerization to form polymers with unique properties.
Substitution Reactions: The perfluorinated moiety can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Addition Reactions: Common reagents include halogens, hydrogen halides, and other electrophiles. These reactions typically occur under mild conditions.
Polymerization: Initiators such as peroxides or azo compounds are used to initiate the polymerization process.
Substitution Reactions: Reagents such as alkali metals or organometallic compounds are used for substitution reactions.
Major Products Formed
Addition Reactions: The major products are typically haloalkanes or other addition products.
Polymerization: The major products are polymers with varying chain lengths and properties.
Substitution Reactions: The major products are substituted perfluoroheptanoate derivatives.
Scientific Research Applications
Vinyl perfluoroheptanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.
Biology: Employed in the development of biomaterials with enhanced biocompatibility and chemical resistance.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with various drugs.
Industry: Utilized in the production of coatings, adhesives, and sealants with superior chemical resistance and durability
Mechanism of Action
The mechanism of action of vinyl perfluoroheptanoate is primarily related to its chemical structure. The vinyl group allows for various chemical modifications, while the perfluorinated moiety provides exceptional stability and resistance to degradation. These properties enable the compound to interact with various molecular targets and pathways, making it suitable for diverse applications .
Comparison with Similar Compounds
Similar Compounds
Perfluoroheptanoic acid: Similar in structure but lacks the vinyl group, making it less versatile in chemical reactions.
Perfluorooctanoic acid: Has a longer carbon chain, resulting in different physical and chemical properties.
Perfluorobutanesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, leading to different reactivity and applications
Uniqueness
Vinyl perfluoroheptanoate is unique due to the presence of both a vinyl group and a perfluorinated heptanoate moiety. This combination imparts the compound with a unique set of properties, including high reactivity, stability, and resistance to chemical and thermal degradation, making it valuable in various advanced applications .
Properties
IUPAC Name |
ethenyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F13O2/c1-2-24-3(23)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYNCUBVNWLXQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F13O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895734 | |
Record name | Ethenyl perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240408-96-2 | |
Record name | Ethenyl perfluoroheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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